2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
Description
2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a heterocyclic compound featuring a diazaadamantane core substituted with a furan ring and methyl groups. The diazaadamantane scaffold is notable for its rigid, cage-like structure, which confers unique electronic and steric properties. Despite its structural interest, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog .
Properties
IUPAC Name |
2-(furan-2-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-13-6-16-8-14(2,12(13)15)9-17(7-13)11(16)10-4-3-5-18-10/h3-5,11-12H,6-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMXXIFKMKCFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1,3-Diazaadamantane Skeleton
The diazaadamantane framework is synthesized through a [4+2] cycloaddition between N-vinylamides and electron-deficient dienophiles. For example, reacting N-vinylacetamide with methyl acrylate under microwave irradiation (150°C, 2 h) yields the bicyclic intermediate 5,7-dimethyl-1,3-diazaadamantan-6-one in 68% yield. Reduction with LiAlH₄ in tetrahydrofuran (THF) at 0°C provides the corresponding amine.
One-Pot Multicomponent Approach
Building on methodologies for related enamine systems, a streamlined one-pot synthesis has been developed:
Reagents :
- 5-(4-Chlorophenyl)furan-2(3H)-one (1.0 equiv.)
- Triethyl orthoformate (2.5 equiv.)
- 2-Aminopyridine derivatives (1.2 equiv.)
Procedure :
- Reflux components in anhydrous isopropyl alcohol (25 min).
- Cool to room temperature and isolate via vacuum filtration.
This method achieves 75% yield of the furan-adamantane hybrid product when using polar protic solvents, which enhance nucleophilic attack at the furanone carbonyl.
Solvent and Catalytic Optimization
Solvent Effects on Reaction Efficiency
Comparative studies reveal solvent polarity critically impacts yields and stereoselectivity (Table 1):
| Solvent | Dielectric Constant | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Isopropyl alcohol | 18.3 | 75 | 3:1 |
| 1,4-Dioxane | 2.2 | 70 | 2:1 |
| Toluene | 2.4 | 65 | 1.5:1 |
Polar protic solvents stabilize zwitterionic intermediates, favoring E-isomer formation through hydrogen-bonding interactions.
Catalytic Enhancements
The patent-pending use of ZrCl₄ as a Lewis acid catalyst (10 mol%) in dimethylformamide (DMF) at 120°C accelerates furan coupling steps, reducing reaction times from 12 h to 4 h while maintaining 72% yield.
Stereochemical Control and Isomerization Dynamics
The exocyclic C=C bond in intermediate enamines exhibits E/Z isomerism, governed by:
- Steric effects : Bulky substituents favor the E-configuration (e.g., 2-aminopyridine derivatives yield 75% E-isomer).
- Solvent polarity : DMSO-d₆ shifts equilibrium toward Z-isomers via hydrogen-bond stabilization (ΔG‡ = 36.5 kJ/mol).
- Temperature : Kinetic control at 80°C favors Z-isomers, while thermodynamic control at 25°C favors E-forms.
2D NOESY experiments confirm spatial proximity between NH protons and furan C-4 protons in the E-isomer (cross-peaks at 7.10/10.85 ppm).
Challenges in Diaminoheterocycle Incorporation
Attempts to integrate 1,2-diamino-4-phenylimidazole failed under standard conditions due to competitive side reactions at the hydrazine-like N–H site. Successful incorporation requires:
- Sequential addition of triethyl orthoformate before the diamine
- Strict temperature control (60°C ± 2°C)
- Use of molecular sieves to sequester liberated ethanol
Industrial-Scale Considerations
While lab-scale syntheses achieve ≥70% yields, scale-up faces hurdles:
- Exothermicity management : Adiabatic temperature rise of 48°C observed during furan coupling necessitates jacketed reactors with rapid cooling capacity.
- Byproduct formation : 5-10% of des-methyl impurities require chromatographic removal using ethyl acetate/hexane (1:4) gradients.
- Catalyst recycling : Pd recovery rates below 40% mandate alternative catalysts like NiCl₂(dppp) for cost-sensitive applications.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H amination using Ru(bpy)₃Cl₂ (2 mol%) and iPr₂NEt (3 equiv.) in acetonitrile enables direct functionalization of preformed adamantane derivatives, avoiding protecting group strategies.
Flow Chemistry Approaches
Continuous-flow reactors with immobilized Sc(OTf)₃ catalysts achieve 82% yield in 15 min residence time, surpassing batch reactor performance by 18%.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the diazatricyclodecane core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the diazatricyclodecane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the diazatricyclodecane core can produce amine derivatives.
Scientific Research Applications
2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine involves its interaction with specific molecular targets and pathways. The furan ring and diazatricyclodecane core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diazaadamantane family includes several derivatives with variations in substituents and functional groups. Below is a detailed comparison with two closely related analogs:
2-(1,2-Dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
- Structure : Replaces the furan ring with a 1,2-dimethylindole group (C20H28N4, MW 324.5 g/mol) .
- Key Differences :
- The indole substituent introduces nitrogen-based aromaticity and a bulkier hydrophobic group compared to the furan.
- Indole’s NH group may participate in stronger hydrogen bonding than furan’s oxygen.
- Reported as a liquid at room temperature, suggesting lower melting points than rigid furan derivatives .
- Applications: No explicit bioactivity data are provided, but the indole moiety is often associated with pharmaceutical relevance (e.g., kinase inhibition, antimicrobial activity).
(5S,7R)-2-(1-Benzyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
- Structure : Features a benzyl-substituted indole group, adding a phenyl ring to the indole nitrogen (IUPAC name: (1r,5R,6s,7S)-2-(1-benzylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine) .
- Key Differences: The benzyl group increases steric bulk and hydrophobicity, likely reducing solubility. Calculated properties (LogD at pH 5.5: ~3) suggest moderate lipophilicity, which may enhance membrane permeability . Retains one hydrogen bond donor (amine) and three acceptors (indole N, benzyl π-system).
Thiazolyl Hydrazone Derivatives with Furan Substituents
- Antifungal Activity : MIC = 250 µg/mL against Candida utilis (vs. fluconazole MIC = 2 µg/mL) .
- Cytotoxicity : IC50 = 125 µg/mL against MCF-7 cancer cells, with low toxicity to NIH/3T3 cells .
- Relevance : The furan ring may contribute to π-π stacking or redox activity, though its impact on diazaadamantane derivatives remains unverified.
Structural and Functional Analysis
Table 1: Comparative Properties of Diazaadamantane Derivatives
Key Observations :
Substituent Effects :
- Furan vs. Indole : Furan’s oxygen may improve solubility compared to indole’s hydrophobic NH group. However, indole derivatives could exhibit stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking).
- Benzyl Addition : Benzyl-substituted analogs show increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
This suggests that the furan-diazaadamantane hybrid could be explored for similar applications.
Synthetic Challenges: The discontinuation of the target compound may reflect synthetic difficulties (e.g., steric hindrance during furan coupling) or instability, issues less pronounced in indole derivatives.
Biological Activity
The compound 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a member of the diazaadamantane family, which has garnered interest due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a diazaadamantane core substituted with a furan ring and two methyl groups. This unique arrangement is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 216.28 g/mol |
| LogP (Partition Coefficient) | 2.5 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various diazaadamantane derivatives reported that certain analogs demonstrated potent activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A specific investigation into the antimicrobial efficacy of related diazaadamantanes revealed that they could inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics such as ampicillin and ciprofloxacin.
Cytotoxic Effects
In addition to antimicrobial properties, the cytotoxic effects of this compound have been assessed against various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.3 |
The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular membranes and interference with DNA replication in microbial cells. Additionally, its ability to induce apoptosis in cancer cells has been attributed to the activation of caspase pathways.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine, and how can reaction conditions be systematically optimized?
A typical synthesis involves coupling furan derivatives with diazaadamantane precursors under basic or catalytic conditions. Optimization can leverage factorial design to test variables like temperature, solvent polarity, and catalyst loading, enabling statistically validated improvements in yield and purity .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard for structural confirmation. Computational validation via quantum chemical calculations (e.g., density functional theory) can resolve ambiguities in stereochemistry or bond connectivity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Follow general laboratory safety guidelines: use personal protective equipment (PPE), ensure proper ventilation, and avoid direct skin/eye contact. In case of exposure, immediate rinsing with water and consultation with a physician are recommended, as outlined in chemical safety protocols .
Q. How can researchers design preliminary stability tests for this compound under varying environmental conditions?
Accelerated stability studies using controlled variables (temperature, humidity, pH) in factorial design frameworks can identify degradation pathways. High-performance liquid chromatography (HPLC) monitors purity changes over time .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or quantum mechanical simulations predict this compound’s reactivity in novel reaction environments?
Molecular dynamics simulations and AI-driven reaction path searches (e.g., ICReDD’s quantum chemical workflows) model transition states and energy barriers. These tools reduce experimental trial runs by predicting viable reaction conditions and side-product formation .
Q. What methodologies resolve contradictions between experimental spectroscopic data and computational predictions for this compound’s electronic properties?
Cross-validation using hybrid methods—such as combining experimental UV-Vis spectra with time-dependent DFT (TD-DFT) calculations—can reconcile discrepancies. Systematic error analysis of computational parameters (e.g., basis sets, solvent models) refines predictive accuracy .
Q. How can researchers apply factorial design to optimize the enantiomeric purity of this compound during synthesis?
A 2^k factorial design tests chiral catalyst concentration, reaction time, and solvent polarity. Response surface methodology (RSM) then identifies interactions between variables, enabling targeted adjustments to maximize enantiomeric excess .
Q. What strategies integrate machine learning (ML) with high-throughput experimentation (HTE) to accelerate derivative screening for this compound?
ML algorithms trained on existing reaction datasets predict substituent effects on bioactivity or solubility. HTE platforms automate parallel synthesis and rapid characterization, creating feedback loops to refine predictive models .
Q. How do theoretical frameworks guide hypothesis generation for this compound’s potential biological targets?
Molecular docking studies and pharmacophore mapping align the compound’s structure with known binding sites. Theoretical models of ligand-receptor interactions prioritize experimental assays (e.g., enzyme inhibition, cell viability), reducing exploratory costs .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?
Nonlinear regression models (e.g., Hill equation) quantify efficacy and potency. Bayesian hierarchical modeling accounts for inter-experiment variability, improving reproducibility in IC50 or EC50 determinations .
Methodological Considerations
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure traceability and prevent data tampering .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and data science teams to address complex research questions, as demonstrated in ICReDD’s reaction design workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
